N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE” is a complex organic compound that features a benzodioxole moiety, a nitrophenyl group, and a tetrahydroquinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE” can be approached through a multi-step organic synthesis process:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Tetrahydroquinazolinone Core: This involves the condensation of an anthranilic acid derivative with an appropriate aldehyde, followed by cyclization.
Introduction of the Nitrophenyl Group: This can be done through a nitration reaction of a suitable phenyl precursor.
Coupling Reactions: The final step involves coupling the benzodioxole moiety, the tetrahydroquinazolinone core, and the nitrophenyl group through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and nitrophenyl moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE” would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-AMINOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE
Uniqueness
The presence of the nitrophenyl group in “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE” imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C27H24N4O7 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H24N4O7/c32-25(28-15-19-9-12-23-24(14-19)38-17-37-23)6-3-13-29-26(33)21-4-1-2-5-22(21)30(27(29)34)16-18-7-10-20(11-8-18)31(35)36/h1-2,4-5,7-12,14H,3,6,13,15-17H2,(H,28,32) |
InChI Key |
FXTFBCWSHJMKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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